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Compound of Interest

Compound Name: 2-Methoxy-5-methylbenzoic acid

Cat. No.: B1297826

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-5-methylbenzoic acid. The information is presented in a structured format to
facilitate its use in research and development, particularly in the fields of medicinal chemistry
and material science. This document outlines the expected spectral characteristics based on
available data and spectroscopic principles, alongside detailed experimental protocols for
obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Methoxy-5-methylbenzoic
acid.

Table 1: Infrared (IR) Spectroscopy Data
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Wavenumber (cm—?) Intensity Assignment
~2500-3300 Broad O-H stretch (Carboxylic Acid)
~2950 Medium C-H stretch (Aromatic)

] C-H stretch (Methyl &
~2850 Medium

Methoxy)

~1700 Strong C=0 stretch (Carboxylic Acid)
~1600, ~1480 Medium-Strong C=C stretch (Aromatic Ring)
~1250 Strong C-O stretch (Aryl Ether)
~1150 Medium C-O stretch (Carboxylic Acid)

) C-H bend (Aromatic, out-of-
~900-650 Medium-Strong

plane)

Note: The IR data is based on the graphical spectrum available from the NIST WebBook.[1]

Table 2: 'H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10-12 Singlet (broad) 1H -COOH
~7.8 Doublet 1H Ar-H
~7.2 Doublet of doublets 1H Ar-H
~6.9 Doublet 1H Ar-H
~3.9 Singlet 3H -OCHs
~2.3 Singlet 3H Ar-CHs

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][3]
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Table 3: *C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)

Chemical Shift (6, ppm) Assignment
~170 -COOH

~158 Ar-C (C-OCHs)
~135 Ar-C (C-CHs)
~133 Ar-CH

~122 Ar-CH

~120 Ar-C (C-COOH)
~112 Ar-CH

~56 -OCHs

~21 -CHs

Note: Predicted values are based on typical chemical shifts for substituted benzoic acids.[2][4]

IablgA._Mais_SpgslmmﬂnL(MSLQata

Relative Intensity (%) Assignment
166 High [M]* (Molecular lon)
151 Moderate [M - CHs]*
135 High [M - OCHs]*
123 Moderate [M - COOH]*
107 Moderate [M-COOH - O]*
91 Moderate [C7H7]* (Tropylium ion)

Note: Fragmentation pattern is predicted based on the principles of mass spectrometry for

aromatic carboxylic acids.[5][6][7]
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-Methoxy-5-methylbenzoic acid.
Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[8]
Procedure:

e Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or
ethanol, followed by a dry cloth.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of the solid 2-Methoxy-5-methylbenzoic acid sample onto the center
of the ATR crystal.

o Lower the press arm to ensure firm and even contact between the sample and the crystal.
e Acquire the IR spectrum of the sample over the range of 4000-400 cm~1.

e Clean the ATR crystal and press arm thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of 2-Methoxy-5-methylbenzoic acid.
Method: *H and 3C NMR Spectroscopy.[9][10][11]
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Methoxy-5-methylbenzoic acid
in 0.6-0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a clean, dry NMR tube.

e 1H NMR Acquisition:
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o Place the NMR tube in the spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:

o Using the same sample, acquire the 13C NMR spectrum. This typically requires a larger
number of scans due to the lower natural abundance of 13C.

o Proton decoupling is generally used to simplify the spectrum to single lines for each
unique carbon.

o Process the data similarly to the *H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Methoxy-5-
methylbenzoic acid.

Method: Electron lonization Mass Spectrometry (EI-MS).[12][13][14]
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).
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« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion
source to generate the molecular ion ([M]*) and various fragment ions.

o Mass Analysis: Accelerate the positively charged ions into the mass analyzer (e.g., a
qguadrupole or time-of-flight analyzer), where they are separated based on their mass-to-

charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid
organic compound like 2-Methoxy-5-methylbenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1297826?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

